molecular formula C13H15N3O3S B2951156 2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate CAS No. 2034340-96-8

2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate

Cat. No.: B2951156
CAS No.: 2034340-96-8
M. Wt: 293.34
InChI Key: NISCFBDOQWBUBO-UHFFFAOYSA-N
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Description

2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate is an organic compound characterized by the presence of pyrazole and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate, a multistep synthetic route can be employed:

  • Formation of the Pyrazole Group: : This typically involves the cyclization of appropriate hydrazines with 1,3-diketones.

  • Synthesis of the Thiophene Moiety: : Thiophenes can be synthesized by the Hantzsch thiophene synthesis, involving the cyclization of a β-keto ester with elemental sulfur and a primary amine.

  • Combination of Pyrazole and Thiophene Groups: : These groups can be linked through nucleophilic substitution reactions.

  • Acetylation: : The final step involves the acetylation of the amino group with acetic anhydride or acetyl chloride under basic conditions to obtain the acetate derivative.

Industrial Production Methods

While industrial production methods for such specialized compounds are typically proprietary, the process generally involves optimization of the above lab-scale synthetic routes for large-scale production. This includes the use of continuous flow reactors and process intensification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at the thiophene ring to form sulfoxides and sulfones.

  • Reduction: : The pyrazole ring can be subjected to catalytic hydrogenation to produce dihydropyrazole derivatives.

  • Substitution: : The acetate group can undergo nucleophilic substitution to introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in the presence of a solvent like acetic acid.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Dihydropyrazoles.

  • Substitution: : Variously functionalized pyrazole derivatives.

Scientific Research Applications

This compound has diverse applications across multiple research fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating conditions such as inflammation, cancer, and infectious diseases.

  • Industry: : Utilized as a precursor in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate often involves interaction with specific molecular targets such as enzymes or receptors. For example, the pyrazole ring can mimic the structure of natural ligands, enabling the compound to bind to protein active sites and modulate their activity. This binding can disrupt or enhance the normal function of the target, leading to the observed biological effects.

Comparison with Similar Compounds

2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate can be compared with structurally similar compounds such as:

  • 2-((1H-pyrazol-1-yl)methyl)amino-2-oxoethyl acetate: : This compound lacks the thiophene ring, potentially altering its reactivity and biological activity.

  • 2-((2-(furan-2-yl)ethyl)amino)-2-oxoethyl acetate: : Here, the thiophene ring is replaced by a furan ring, which can affect the compound's electronic properties and reactivity.

The presence of both pyrazole and thiophene rings in this compound provides unique structural features that can lead to distinct chemical and biological behaviors not observed in the similar compounds mentioned above.

Properties

IUPAC Name

[2-oxo-2-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)amino]ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-10(17)19-8-13(18)14-7-12(11-3-6-20-9-11)16-5-2-4-15-16/h2-6,9,12H,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISCFBDOQWBUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC(C1=CSC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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